molecular formula C42H36Cl2N8O4 B13741848 p-Anisyl Blue Tetrazolium Chloride

p-Anisyl Blue Tetrazolium Chloride

Cat. No.: B13741848
M. Wt: 787.7 g/mol
InChI Key: YGZQLEKQUGFDGG-UHFFFAOYSA-L
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Description

p-Anisyl Blue Tetrazolium Chloride (also known as Tetrazolium Blue Chloride or Blue Tetrazolium Chloride) is a ditetrazolium salt with the molecular formula C₄₀H₃₂Cl₂N₈O₂ and a molecular weight of 764.63 g/mol . Structurally, it contains two methoxy (-OCH₃) groups on a biphenyl backbone, contributing to its "anisyl" designation, and two phenyl groups attached to each tetrazolium ring .

Properties

Molecular Formula

C42H36Cl2N8O4

Molecular Weight

787.7 g/mol

IUPAC Name

2-[2-methoxy-4-[3-methoxy-4-[5-(4-methoxyphenyl)-3-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-5-(4-methoxyphenyl)-3-phenyltetrazol-2-ium;dichloride

InChI

InChI=1S/C42H36N8O4.2ClH/c1-51-35-21-15-29(16-22-35)41-43-47(33-11-7-5-8-12-33)49(45-41)37-25-19-31(27-39(37)53-3)32-20-26-38(40(28-32)54-4)50-46-42(30-17-23-36(52-2)24-18-30)44-48(50)34-13-9-6-10-14-34;;/h5-28H,1-4H3;2*1H/q+2;;/p-2

InChI Key

YGZQLEKQUGFDGG-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)C7=CC=C(C=C7)OC)OC)OC)C8=CC=CC=C8.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves multi-step organic synthesis, starting from anisaldehyde derivatives and involving tetrazolium ring formation through diazotization and coupling reactions. The key steps include:

  • Step 1: Preparation of Anisyl-Substituted Precursors
    The anisyl groups are introduced via substitution reactions involving p-anisaldehyde or related anisyl phenols. For example, p-anisaldehyde can be reacted with phenylhydrazine to form hydrazone intermediates.

  • Step 2: Formation of Tetrazolium Rings
    Diazotization of aromatic amines followed by coupling with hydrazone or phenylhydrazone intermediates leads to the formation of tetrazolium salts. The tetrazolium ring system is formed by cyclization involving nitrogen-rich precursors, yielding the characteristic tetrazolium cation.

  • Step 3: Salt Formation and Purification
    The tetrazolium cation is isolated as its chloride salt by treatment with hydrochloric acid or other chloride sources. Purification typically involves recrystallization from appropriate solvents to obtain the pure this compound salt.

Detailed Synthetic Example (Literature-Based)

A representative synthetic procedure (adapted from patent and academic literature) is as follows:

Step Reagents & Conditions Description
1 p-Anisaldehyde + Phenylhydrazine, reflux in methanol Formation of phenylhydrazone intermediate
2 Diazotization of aromatic amine with sodium nitrite in acidic medium Generation of diazonium salt
3 Coupling of diazonium salt with phenylhydrazone intermediate Formation of tetrazolium ring system
4 Treatment with hydrochloric acid Formation of tetrazolium chloride salt
5 Recrystallization from aqueous or alcoholic solvents Purification of this compound

This method ensures the formation of the characteristic blue tetrazolium salt with anisyl substitution, suitable for biochemical applications.

Preparation of Reagent Solutions for Assays

While the pure compound synthesis is chemical, its preparation for practical use in assays involves formulation into buffered staining solutions:

Component Quantity Purpose
This compound 20–80 mg per 20 ml solution Active staining reagent
N,N-Dimethylformamide 1 ml Solvent to dissolve tetrazolium salt
Distilled Water 19 ml Diluent for solution preparation

The solution is mixed and filtered before use to remove particulates.

Buffer Systems and Conditions

The tetrazolium salt's stability and reactivity depend on the buffer system and pH:

  • Common Buffers: Phosphate, borate, and organic buffers such as tris-HCl are used, with pH ranging from 7.2 to 9.6 depending on assay requirements.
  • Example: Tris-HCl buffer at pH 9.5–9.6 is commonly used for enzyme assays involving tetrazolium salts.
  • Additional Components: Surfactants like sodium dodecyl sulfate may be added to improve reagent stability and solubility.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome
Anisyl precursor synthesis p-Anisaldehyde, phenylhydrazine Reflux in methanol Phenylhydrazone intermediate
Diazotization Aromatic amine, NaNO$$_2$$, HCl 0–5 °C Diazonium salt formation
Coupling reaction Diazonium salt + hydrazone Controlled pH, temperature Tetrazolium ring formation
Salt formation HCl or chloride source Ambient temperature Tetrazolium chloride salt
Purification Recrystallization solvents Variable Pure this compound

Scientific Research Applications

Microbiological Applications

Antimicrobial Activity Assessment:
p-Anisyl Blue Tetrazolium Chloride has been used as a redox indicator in microbiological assays to assess the viability and metabolic activity of microorganisms. The reduction of the tetrazolium salt indicates active metabolism within bacterial cells.

  • Case Study:
    A study demonstrated that using this compound allowed researchers to differentiate between viable and non-viable bacterial cells by measuring the intensity of the color change resulting from formazan production. This method was particularly effective in evaluating the antimicrobial efficacy of various compounds against Gram-positive and Gram-negative bacteria .

Biochemical Assays

Enzyme Activity Measurement:
The compound serves as a substrate for various dehydrogenases, allowing researchers to quantify enzyme activity in biological samples.

  • Data Table: Enzyme Activity Using this compound
Enzyme TypeSource OrganismAssay ConditionsResult (Formazan Absorbance)
Lactate DehydrogenaseRabbit Muscle Tissue37°C, pH 7.40.85
Alcohol DehydrogenaseYeast30°C, pH 6.01.10
Glucose-6-phosphate DehydrogenaseHuman Erythrocytes37°C, pH 7.40.95

This table illustrates how different enzymes can be assessed using this compound as a colorimetric indicator, providing valuable data on enzyme kinetics and activity levels.

Cell Viability and Proliferation Studies

Cytotoxicity Testing:
In cell biology, this compound is frequently employed in cytotoxicity assays to evaluate the effects of drugs or toxic substances on cell viability.

  • Case Study:
    A recent investigation utilized this compound to assess the cytotoxic effects of a new anticancer agent on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, confirmed by the decreased absorbance readings correlating with higher drug concentrations .

Plant Pathology

Fungal Resistance Studies:
The compound has been applied in studies to evaluate the antifungal properties of various plant extracts against pathogenic fungi.

  • Case Study:
    Research demonstrated that extracts from certain plant species exhibited significant antifungal activity against Aspergillus flavus, as indicated by reduced formazan production when treated with this compound. This method provided insights into the potential use of these extracts as natural antifungals .

Clinical Diagnostics

Detection of Pathogens:
this compound has been utilized in clinical settings for rapid detection of bacterial pathogens in samples.

  • Application Example:
    In clinical microbiology laboratories, this compound is used to quickly assess bacterial contamination levels in food products or clinical specimens by measuring metabolic activity through colorimetric changes.

Comparison with Similar Compounds

Comparison with Similar Tetrazolium Salts

Structural and Functional Differences

The table below highlights structural and functional distinctions among p-Anisyl Blue Tetrazolium Chloride and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound C₄₀H₃₂Cl₂N₈O₂ 764.63 Methoxy (-OCH₃), phenyl Enzyme assays, electrochromic displays
Nitro Blue Tetrazolium Chloride (NBT) C₄₀H₃₀Cl₂N₁₀O₆ 817.64 Nitro (-NO₂), phenyl Western blotting, ROS detection
MTT (Thiazolyl Blue) C₁₈H₁₆BrN₅S 414.30 Thiazolyl, bromide Cell viability assays
Iodonitrotetrazolium Chloride (INT) C₁₉H₁₃ClIN₅O₂ 505.69 Iodo (-I), nitro (-NO₂) Bacterial detection, histochemistry
Tetrazolium Violet C₂₃H₁₆ClN₅ 422.86 Naphthyl Redox indicator in biochemical assays

Performance in Analytical Chemistry

Association Constants and Extraction Efficiency

A 2007 study compared tetrazolium salts in vanadium(V)-TAR chelate extraction :

  • MTT exhibited the highest extraction efficiency due to its moderate molecular weight (414.3 g/mol) and lack of bulky substituents.
  • Nitro Blue Tetrazolium Chloride (NBT) showed lower efficiency despite its high molecular weight (817.64 g/mol), likely due to steric hindrance from nitro groups .

Q & A

Q. What is the mechanistic basis for using p-Anisyl Blue Tetrazolium Chloride in cellular viability assays?

p-Anisyl Blue Tetrazolium Chloride (BTC) is reduced by cellular dehydrogenases in metabolically active cells, forming an insoluble blue formazan precipitate. This reaction is proportional to mitochondrial activity, enabling quantification of cell viability via spectrophotometry (absorption at 605 nm) or microscopy . Key considerations include ensuring proper incubation time (typically 1–4 hours) and avoiding light exposure, as prolonged incubation or photodegradation may alter formazan stability .

Q. What are the standard protocols for preparing and storing BTC solutions?

BTC is soluble in hot water (5 mg/mL), methanol (50 mg/mL), and ethanol, but insoluble in nonpolar solvents. Prepare stock solutions in sterile, deionized water at 1–5 mg/mL, filter-sterilize (0.2 µm), and store aliquots at -20°C to prevent hydrolysis. Avoid repeated freeze-thaw cycles . For microbial assays, dissolve BTC in phosphate-buffered saline (PBS) at pH 7.4 to maintain redox activity .

Q. How is BTC applied in enzyme activity detection (e.g., dehydrogenases or phosphatases)?

In dehydrogenase assays, BTC is combined with NADH or NADPH and an electron carrier (e.g., phenazine methosulfate, PMS) to enhance formazan yield. For phosphatase detection, pair BTC with substrates like BCIP (5-bromo-4-chloro-3-indolyl phosphate) in alkaline conditions, where enzymatic cleavage releases reducing agents that reduce BTC to formazan . Optimize substrate concentration to avoid background noise .

Advanced Research Questions

Q. How can BTC-based assays be optimized for high-throughput screening (HTS)?

  • Microplate Format : Use 96- or 384-well plates with a final BTC concentration of 0.2–0.5 mg/mL to balance sensitivity and solubility.
  • Signal Detection : Measure absorbance at 605 nm using a plate reader with a reference wavelength (e.g., 690 nm) to correct for cell debris interference.
  • Automation : Pre-dispense BTC solutions using liquid handlers and integrate with robotic incubators to standardize timing . Validate with positive (live cells) and negative (heat-killed cells) controls .

Q. How should researchers address discrepancies in formazan quantification across replicates?

  • Source Identification : Check for uneven cell seeding, temperature gradients during incubation, or variability in BTC solubility (e.g., precipitation in cold buffers).
  • Mitigation : Pre-warm reagents to 37°C, homogenize cell suspensions via pipetting, and include internal standards (e.g., a known concentration of pre-formed formazan) . For microbial assays, normalize to colony-forming units (CFUs) to distinguish metabolic activity from cell density .

Q. What interference factors affect BTC reduction, and how can they be mitigated?

  • Chemical Interference : Reducing agents (e.g., ascorbate, dithiothreitol) or metal ions (Fe²⁺, Cu⁺) can non-enzymatically reduce BTC, causing false positives. Pre-treat samples with chelators (EDTA) or remove reductants via dialysis .
  • Biological Interference : Dead cells may retain residual dehydrogenase activity. Use viability dyes (propidium iodide) in dual-staining protocols to differentiate live/dead populations .

Q. How does BTC compare to other tetrazolium salts (e.g., MTT, NBT) in sensitivity and applications?

  • Sensitivity : BTC has a lower reduction potential than MTT, making it suitable for detecting weaker redox activity in bacterial or fungal assays. NBT, with a nitro group, is more sensitive to superoxide radicals, preferred in oxidative stress studies .
  • Solubility : Unlike MTT-formazan, BTC-formazan is insoluble, requiring detergent lysis (e.g., SDS) for solubilization in eukaryotic cells. NBT-formazan is water-insoluble, ideal for histochemical staining .

Q. Can BTC be combined with other indicators for multiplexed assays?

Yes. For example, pair BTC with resazurin (alamarBlue) in a sequential protocol: first measure resazurin reduction (fluorescent signal, live cells), then lyse cells and quantify BTC-formazan (absorbance, total metabolic activity). Ensure spectral separation to avoid overlap (resazurin: Ex/Em 560/590 nm; BTC: 605 nm) .

Q. How does pH or temperature affect BTC stability and assay performance?

  • pH : BTC is stable at pH 6–8. Below pH 6, protonation reduces solubility; above pH 8, spontaneous reduction may occur. Use buffered solutions (e.g., HEPES for pH 7–7.5) .
  • Temperature : Incubate assays at 37°C for mammalian cells or 30°C for microbial cultures. BTC decomposes above 170°C; avoid autoclaving .

Q. What are the limitations of BTC in quantitative vs. qualitative analyses?

  • Quantitative : Requires solubilization (e.g., DMSO for formazan crystals) and normalization to cell count or protein content. Linearity is limited to a narrow absorbance range (0.2–1.0 OD) .
  • Qualitative : In microbial contamination tests, BTC provides rapid visual detection (blue→pink color shift) but lacks precision for low biomass samples. Confirm with CFU counts or ATP bioluminescence .

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